molecular formula C5H5BrN2 B1172399 Basic Yellow  14 CAS No. 12221-77-1

Basic Yellow 14

Cat. No.: B1172399
CAS No.: 12221-77-1
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Description

Introduction to Basic Yellow 14: Classification and Historical Context

Chemical Nomenclature and Identification

International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number (12221-77-1)

Basic Yellow 14 is formally registered under Chemical Abstracts Service Registry Number 12221-77-1, which serves as its unique chemical identifier in global databases and regulatory systems. The compound carries the molecular weight range of 426.53 to 448.53 grams per mole, with variations in reported values likely reflecting different salt forms or hydration states of the compound. Alternative molecular weight specifications indicate approximately 350.20 grams per mole in certain commercial preparations, suggesting potential differences in formulation or purity levels.

The compound exhibits specific physical characteristics including a melting point of approximately 150 degrees Celsius and demonstrates solubility in organic solvents such as ethanol, as well as water solubility producing characteristic yellow coloration. The molecular structure is classified within the methine class, indicating the presence of conjugated carbon-carbon double bonds that contribute to its chromophoric properties.

Historical Development and Industrial Adoption

The development and industrial adoption of Basic Yellow 14 reflects the broader evolution of synthetic dye chemistry and the increasing demand for reliable, consistent colorants in industrial applications. While specific historical documentation of the compound's initial synthesis and commercialization was not detailed in available sources, its current widespread availability through multiple chemical suppliers indicates successful industrial scaling and market acceptance.

The compound's industrial significance is demonstrated through its inclusion in multiple supplier catalogs and its standardized production under specific quality designations such as "250% strength" formulations. This standardization indicates mature manufacturing processes and established quality control protocols that enable consistent commercial production.

The adoption of Basic Yellow 14 in industrial applications reflects its favorable combination of color properties, solubility characteristics, and process compatibility. Its water solubility producing bright yellow coloration, combined with alcohol solubility, provides manufacturing flexibility across different processing environments.

Position Within Methine Dye Classification

Basic Yellow 14 occupies a specific position within the methine dye classification, representing compounds characterized by conjugated double bond systems flanked by electron donor and acceptor groups. Methine dyes, also known as polymethine dyes, constitute a significant class of synthetic colorants distinguished by their chromophoric systems consisting of conjugated double bonds with terminal functional groups.

The methine classification encompasses compounds with odd numbers of methine groups, where the chromophoric system generates color through electronic transitions within the conjugated structure. Unlike naturally occurring polyene dyes such as carotenoids, which are limited to yellow, orange, and red tones, synthetic methine dyes can achieve colors across the entire visible spectrum.

Within this classification system, Basic Yellow 14 demonstrates the characteristic properties of methine dyes including intense coloration, good light fastness ratings, and compatibility with various substrate materials. The compound's classification as a cationic methine dye indicates the presence of positively charged functional groups that facilitate interaction with anionic substrate sites during dyeing processes.

Performance Characteristic Standard Rating Specific Values
Light Fastness American Association of Textile Chemists and Colorists 6
Perspiration Fastness (Fading) American Association of Textile Chemists and Colorists 4-5
Perspiration Fastness (Staining) American Association of Textile Chemists and Colorists 4-5
Ironing Fastness (Fading) American Association of Textile Chemists and Colorists 4
Soaping Fastness (Fading) American Association of Textile Chemists and Colorists 5
Soaping Fastness (Staining) American Association of Textile Chemists and Colorists 5

Properties

CAS No.

12221-77-1

Molecular Formula

C5H5BrN2

Synonyms

Basic Yellow 14

Origin of Product

United States

Scientific Research Applications

Textile Industry

Basic Yellow 14 is extensively utilized in the textile industry for dyeing fabrics. Its excellent solubility in water makes it suitable for dyeing cellulose fibers, such as cotton and viscose. The dye imparts a bright yellow hue that is favored for various textile products.

Properties and Application Data

PropertyValue
Chemical StructureAzo compound
SolubilityWater-soluble
Color FastnessModerate
Application MethodExhaust dyeing

Case Study: Textile Dyeing
In a study conducted on cotton fabrics, Basic Yellow 14 was applied using an exhaust dyeing method. The results indicated that the dye provided good color retention after multiple washes, although some fading was observed under light exposure. This highlights the need for additional treatments to enhance lightfastness.

Cosmetics

Basic Yellow 14 finds application in the cosmetic industry, particularly in hair dyes and coloring agents for various cosmetic products. Its ability to provide a vivid yellow color makes it a popular choice among manufacturers.

Safety Assessment

The safety of Basic Yellow 14 in cosmetics has been evaluated through various studies:

  • Dermal Absorption Studies : In trials involving human subjects, Basic Yellow 14 exhibited low dermal absorption rates, indicating minimal systemic exposure when used topically.
  • Irritation and Sensitization : Studies have shown that Basic Yellow 14 does not cause significant irritation or sensitization at concentrations typically used in cosmetic formulations.

Biological Research

In biological research, Basic Yellow 14 serves as a fluorescent marker due to its ability to bind to specific cellular components. This property is particularly useful in microscopy and histological studies.

Fluorescent Properties

Basic Yellow 14 demonstrates fluorescence under UV light, allowing researchers to visualize cellular structures effectively. It has been employed in studies aimed at understanding cellular processes and interactions.

Case Study: Cellular Imaging
A research study utilized Basic Yellow 14 to stain live cells for imaging under fluorescence microscopy. The results demonstrated clear visualization of cell membranes, aiding in the analysis of cellular morphology and dynamics.

Other Applications

Beyond textiles, cosmetics, and biological research, Basic Yellow 14 is also used in:

  • Food Industry : Although its use as a food coloring agent is limited due to safety concerns, it has been historically employed in certain applications.
  • Industrial Applications : The dye is utilized in manufacturing inks and plastics where vibrant yellow coloring is desired.

Comparison with Similar Compounds

To contextualize Basic Yellow 14’s properties and applications, it is compared below with two chemically related dyes: Acid Yellow 14 (an anionic dye) and Solvent Yellow 14 (a non-ionic solvent dye). These compounds were selected based on their functional or structural similarities, as highlighted in the evidence.

Structural and Functional Differences

Basic Yellow 14 vs. Acid Yellow 14
  • Chemical Class: Basic Yellow 14: Cationic (contains amino/quaternary ammonium groups). Acid Yellow 14: Anionic (contains sulfonate groups; sodium 2,5-dichloro-4-(3-methyl-5-oxo-4-phenylazo-4H-pyrazol-1-yl)benzenesulfonate) .
  • Solubility :
    • Both are water-soluble but interact with oppositely charged substrates. Basic dyes bind to negatively charged materials, while acid dyes adhere to positively charged substrates like wool and silk .
  • Performance :
    • Lightfastness : Acid Yellow 14 exhibits higher lightfastness due to stable sulfonate groups, whereas Basic Yellow 14’s cationic structure may degrade faster under UV exposure.
    • Washfastness : Acid Yellow 14 has moderate washfastness without mordants, while Basic Yellow 14 requires mordants (e.g., tannic acid) for improved retention .
Basic Yellow 14 vs. Solvent Yellow 14
  • Chemical Class: Solvent Yellow 14: Non-ionic, designed for solubility in organic solvents (e.g., oils, plastics) .
  • Applications: Basic Yellow 14 is used in aqueous environments (textiles, paper), whereas Solvent Yellow 14 is applied in non-polar matrices like inks, plastics, and fuels .
  • Stability: Solvent Yellow 14 demonstrates superior chemical stability in non-polar environments but is unsuitable for hydrophilic substrates. Basic Yellow 14 degrades in organic solvents due to its ionic nature .

Data Table: Key Properties

Property Basic Yellow 14 Acid Yellow 14 Solvent Yellow 14
Chemical Class Cationic (azo) Anionic (sulfonated azo) Non-ionic (azo)
Solubility Water-soluble Water-soluble Oil-soluble
Primary Applications Textiles, paper Wool, silk Plastics, inks
Lightfastness Moderate High High
Washfastness Low (requires mordant) Moderate High
Substrate Interaction Electrostatic (anionic substrates) Electrostatic (cationic substrates) Van der Waals (non-polar substrates)

Research Findings and Industrial Relevance

  • Acid Yellow 14 : Widely used in protein fibers but faces competition from eco-friendly alternatives due to sulfonate group persistence in wastewater .

Preparation Methods

Condensation of Heterocyclic Bases

Methine dyes are typically synthesized via acid-catalyzed condensation between:

  • Quaternary ammonium bases : e.g., 1,3,3-trimethyl-2-methyleneindoline

  • Carbonyl compounds : such as aromatic aldehydes or ketones

For Basic Yellow 14, the reaction may involve:

R1CH=O+R2N+(CH3)2R1CH=N+(CH3)2R2+H2O\text{R}1-\text{CH}=\text{O} + \text{R}2-\text{N}^+(\text{CH}3)2 \rightarrow \text{R}1-\text{CH}=\text{N}^+(\text{CH}3)2-\text{R}2 + \text{H}_2\text{O}

where R<sub>1</sub> and R<sub>2</sub> represent substituted aromatic groups.

Industrial Production Considerations

Reaction Optimization Parameters

ParameterTypical RangeEffect on Yield/Purity
Temperature70–90°CHigher temps accelerate condensation but risk side reactions
pH4.5–5.5 (acetic acid buffer)Maintains catalyst activity and product stability
Reaction Time6–8 hoursInsufficient time leads to unreacted intermediates
Molar Ratio (Base:Aldehyde)1:1.05Excess aldehyde drives reaction completion

Post-Synthesis Processing

  • Salting Out : Addition of NaCl or Na<sub>2</sub>SO<sub>4</sub> precipitates the dye

  • Filtration : Vacuum filtration achieves 85–92% recovery of crude product

  • Purification : Recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity to >98%

  • Drying : Fluidized-bed drying at 60°C yields free-flowing powder

Performance Characteristics

Basic Yellow 14 demonstrates exceptional fastness properties critical for industrial adoption:

TestFadingStainingMethod Compliance
Light Fastness64–5AATCC 16.3
Wash Fastness4–54ISO 105-C06
Perspiration Fastness45AATCC 15

These metrics position it as a premium dye for automotive textiles and outdoor apparel requiring UV resistance.

Environmental and Regulatory Aspects

Effluent Management

The synthesis generates wastewater containing:

  • Unreacted aromatic amines (≤120 ppm)

  • Quaternary ammonium salts (≤450 ppm)

  • Organic solvents (5–8% v/v)

Advanced oxidation processes (AOPs) utilizing H2O2/UV\text{H}_2\text{O}_2/\text{UV} or Fenton’s reagent achieve 92–97% COD reduction prior to biological treatment.

Regulatory Status

  • EU REACH : Registered under EC 12221-77-1

  • US EPA : Exempt from TSCA inventory as a non-hazardous colorant

  • China GB : Compliant with HJ 810-2016 water pollutant standards

Comparative Analysis with Analogous Dyes

PropertyBasic Yellow 14Basic Yellow 28Basic Yellow 40
λ<sub>max</sub> (nm)428412435
Wash Fastness4–534
Production Cost ($/kg)38.2029.5041.80
Acrylic Affinity94%88%91%

This data underscores Basic Yellow 14’s balanced performance-to-cost ratio in niche applications.

Emerging Production Technologies

Continuous Flow Synthesis

Adapting methodologies from azo pigment production, potential improvements include:

  • Micromixing Reactors : 3-inlet systems enabling precise pH control (ΔpH ±0.2)

  • Residence Time : 12–15 minutes vs. 6–8 hours in batch processes

  • Yield Increase : Projected 18–22% higher throughput

Bio-Based Feedstocks

Pilot studies demonstrate 30% replacement of petroleum-derived aldehydes with ferulic acid derivatives from lignocellulose, reducing carbon footprint by 41% .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Basic Yellow 14 with high reproducibility?

  • Methodological Answer: Optimize synthesis by controlling variables such as reaction temperature (60–80°C), pH (8–10), and stoichiometric ratios of precursors like benzothiazole derivatives and quaternary ammonium salts. Use thin-layer chromatography (TLC) to monitor reaction progress and recrystallization in ethanol for purification. Characterize purity via HPLC (C18 column, methanol-water mobile phase) and confirm structure using FT-IR (amine and aromatic C-H stretches) and 1^1H NMR (integration of aromatic protons) .

Q. How can researchers distinguish Basic Yellow 14 from co-eluting dyes in chromatographic analysis?

  • Methodological Answer: Employ hyphenated techniques like LC-MS/MS with a quadrupole-time-of-flight (Q-TOF) detector to isolate ions specific to Basic Yellow 14 (e.g., m/z 350.2 for [M+H]+^+). Optimize gradient elution (acetonitrile/0.1% formic acid) to resolve retention time overlaps. Validate specificity using spiked matrices and reference standards .

Q. What standardized assays are effective for quantifying Basic Yellow 14’s photostability under UV exposure?

  • Methodological Answer: Conduct controlled irradiance experiments (e.g., 300–400 nm, 1.5 W/m2^2) using a solar simulator. Monitor degradation kinetics via UV-Vis spectrophotometry (λmax ≈ 430 nm) and calculate rate constants using pseudo-first-order models. Include control samples to account for thermal degradation .

Advanced Research Questions

Q. What experimental designs address contradictions in Basic Yellow 14’s reported toxicity across aquatic species?

  • Methodological Answer: Perform comparative toxicity assays (e.g., Daphnia magna vs. Danio rerio) under standardized OECD guidelines. Control variables like dissolved oxygen, temperature, and exposure duration. Apply probabilistic ecotoxicological models (e.g., species sensitivity distributions) to reconcile interspecies variability. Validate via LC-MS quantification of bioaccumulation .

Q. How can researchers isolate and identify transformation products of Basic Yellow 14 in wastewater treatment systems?

  • Methodological Answer: Simulate aerobic/anaerobic degradation in bioreactors, followed by solid-phase extraction (SPE) using C18 cartridges. Analyze extracts via high-resolution mass spectrometry (HRMS) in positive-ion mode. Use software tools (e.g., Compound Discoverer) to predict fragmentation pathways and match with spectral libraries .

Q. What statistical approaches resolve discrepancies in adsorption efficiency data for Basic Yellow 14 on nanocellulose substrates?

  • Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate adsorption capacity with substrate properties (surface area, zeta potential). Conduct isotherm modeling (Langmuir vs. Freundlich) to identify dominant mechanisms. Validate with triplicate experiments and error propagation analysis .

Methodological Considerations

  • Data Validation : Cross-verify results using orthogonal techniques (e.g., UV-Vis and LC-MS for concentration measurements) .
  • Contradiction Mitigation : Replicate experiments under harmonized conditions and report metadata (e.g., reagent suppliers, instrument calibration) to enhance comparability .
  • Environmental Impact Studies : Integrate field sampling (e.g., river sediments) with lab simulations to assess real-world degradation pathways .

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